molecular formula C34H35N5O2S B12032037 (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one CAS No. 623933-01-7

(5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one

Cat. No.: B12032037
CAS No.: 623933-01-7
M. Wt: 577.7 g/mol
InChI Key: WLQPDFDMPDOQLZ-VAMRJTSQSA-N
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Description

The compound (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is a complex organic molecule with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring, the introduction of the pyrazole moiety, and the final coupling with the piperazine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings and piperazine moiety can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

(5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, pyrazole-containing molecules, and piperazine-based compounds. Examples include:

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Pyrazole-containing molecules: Often studied for their anticancer and anti-inflammatory activities.

    Piperazine-based compounds: Used in various therapeutic applications, including antipsychotic and antiemetic drugs.

Uniqueness

The uniqueness of (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is a complex organic molecule notable for its potential biological activities. The structural features of this compound include a thiazole ring, a piperazine moiety, and a pyrazole derivative, which are known to confer various pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C30H34N4OC_{30}H_{34}N_4O with a molecular weight of approximately 577.7 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be predicted based on its structural similarities to other known bioactive compounds. Preliminary studies indicate that derivatives with similar motifs often exhibit significant activities, including:

  • Anticancer : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial : Compounds containing piperazine and thiazole moieties have demonstrated antibacterial and antifungal effects.
  • Analgesic and Anti-inflammatory : Pyrazole derivatives are frequently associated with pain relief and inflammation reduction.

Anticancer Activity

Recent studies have focused on the anticancer potential of thiazole derivatives. For instance, a study published in MDPI reported that synthesized thiazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2). Specifically, one derivative showed an IC50 value of 2.57 µM against MCF-7 cells, indicating potent activity compared to standard drugs like Staurosporine .

CompoundCell LineIC50 (µM)Reference
Compound 4cMCF-72.57 ± 0.16
StaurosporineMCF-76.77 ± 0.41
Compound 4cHepG27.26 ± 0.44
StaurosporineHepG28.4 ± 0.51

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis. For example, the inhibition of VEGFR-2, a receptor implicated in tumor angiogenesis, has been observed in certain thiazole compounds, demonstrating their potential as targeted cancer therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can involve several steps that optimize yield and purity. Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of this compound. Variations in substituents on the thiazole or piperazine rings can significantly influence biological activity.

Properties

CAS No.

623933-01-7

Molecular Formula

C34H35N5O2S

Molecular Weight

577.7 g/mol

IUPAC Name

(5Z)-2-(4-benzylpiperazin-1-yl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C34H35N5O2S/c1-3-20-41-30-15-14-27(21-25(30)2)32-28(24-39(36-32)29-12-8-5-9-13-29)22-31-33(40)35-34(42-31)38-18-16-37(17-19-38)23-26-10-6-4-7-11-26/h4-15,21-22,24H,3,16-20,23H2,1-2H3/b31-22-

InChI Key

WLQPDFDMPDOQLZ-VAMRJTSQSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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